2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
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Overview
Description
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines a thieno[2,3-d]pyrimidine core with a carbazole moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of the carbazole moiety through a series of nucleophilic substitution and coupling reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Bases: Sodium hydride, potassium tert-butoxide
Solvents: Dimethylformamide, tetrahydrofuran
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the formation of alcohols or amines.
Scientific Research Applications
2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-Allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 2-((3-Allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide
Uniqueness
The uniqueness of 2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide lies in its specific combination of structural features, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
573669-75-7 |
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Molecular Formula |
C26H26N4O2S2 |
Molecular Weight |
490.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-2-(3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H26N4O2S2/c1-5-29-20-10-8-7-9-18(20)19-13-17(11-12-21(19)29)27-22(31)14-33-26-28-24-23(15(3)16(4)34-24)25(32)30(26)6-2/h7-13H,5-6,14H2,1-4H3,(H,27,31) |
InChI Key |
TVSHKACCQAADFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NC4=C(C(=C(S4)C)C)C(=O)N3CC)C5=CC=CC=C51 |
Origin of Product |
United States |
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